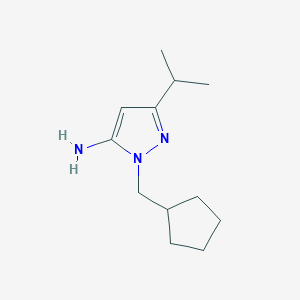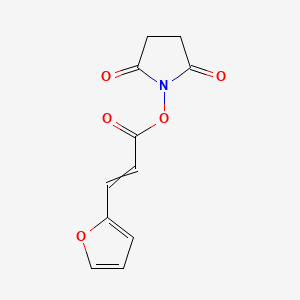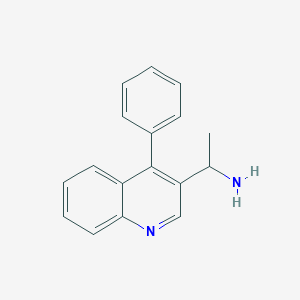
(Z)-methyl 2-acetamido-3-iodobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-methyl 2-acetamido-3-iodobut-2-enoate is an organic compound that belongs to the class of iodoalkenes. This compound is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, an acetamido group, and a methyl ester group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-acetamido-3-iodobut-2-enoate typically involves the iodination of a suitable precursor. One common method is the reaction of methyl 2-acetamido-3-butenoate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-methyl 2-acetamido-3-iodobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Reduction Reactions: The double bond and the iodine atom can be reduced using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or sodium azide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst at room temperature.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at low temperatures.
Major Products
Substitution: Formation of substituted alkenes with various functional groups.
Reduction: Formation of saturated amides or alcohols.
Oxidation: Formation of epoxides or other oxidized derivatives.
科学研究应用
(Z)-methyl 2-acetamido-3-iodobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (Z)-methyl 2-acetamido-3-iodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the double bond make it a versatile intermediate in various chemical reactions. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: Similar structure with a phenyl group instead of an iodine atom.
2,3-Dimethoxy-2-methylbenzamide: Contains a benzamide group instead of the ester and iodine functionalities.
Uniqueness
(Z)-methyl 2-acetamido-3-iodobut-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its combination of an acetamido group and a methyl ester group also contributes to its versatility in synthetic applications.
属性
分子式 |
C7H10INO3 |
|---|---|
分子量 |
283.06 g/mol |
IUPAC 名称 |
methyl 2-acetamido-3-iodobut-2-enoate |
InChI |
InChI=1S/C7H10INO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10) |
InChI 键 |
KRFJBCWWXKPQGL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=O)OC)NC(=O)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)

![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B13872062.png)


![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)
![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)


